5-Methyl-4-piperazinothieno[2,3-d]pyrimidine
Description
Properties
IUPAC Name |
5-methyl-4-piperazin-1-ylthieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4S/c1-8-6-16-11-9(8)10(13-7-14-11)15-4-2-12-3-5-15/h6-7,12H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNBQFFKHNHLIKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC=NC(=C12)N3CCNCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thiophene Derivatives
A common approach involves reacting 2-aminothiophene-3-carbonitrile with urea or thiourea derivatives under acidic or basic conditions. For example:
$$
\text{2-Aminothiophene-3-carbonitrile} + \text{Urea} \xrightarrow{\text{HCl, reflux}} \text{Thieno[2,3-d]pyrimidine-2,4-dione}
$$
This method yields the pyrimidine ring but requires subsequent functionalization to introduce the methyl and piperazine groups.
Multicomponent Reactions (MCRs)
One-pot MCRs streamline core assembly. A reported protocol for pyrrolo[2,3-d]pyrimidines uses arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives in ethanol with tetrabutylammonium bromide (TBAB) as a catalyst at 50°C. Adapting this for thieno analogues may involve substituting barbituric acid with thiophene-based components.
Table 1: Comparison of Core Assembly Methods
| Method | Starting Materials | Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| Cyclocondensation | 2-Aminothiophene-3-carbonitrile, Urea | HCl | EtOH | 80 | 65–75 |
| Multicomponent Reaction | Thiophene dialdehyde, Guanidine | TBAB | EtOH | 50 | 70–85 |
Functionalization: Introducing Methyl and Piperazine Groups
Methylation at Position 5
The methyl group is introduced early via:
- Starting Material Selection : Using 5-methylthiophene precursors.
- Post-Cyclization Methylation : Treating the core with methyl iodide (CH₃I) and a base (e.g., K₂CO₃) in dimethylformamide (DMF):
$$
\text{Thieno[2,3-d]pyrimidine} + \text{CH₃I} \xrightarrow{\text{K₂CO₃, DMF}} \text{5-Methylthieno[2,3-d]pyrimidine}
$$
Yields range from 60–80% depending on reaction time and stoichiometry.
Piperazine Coupling at Position 4
Piperazine is introduced via nucleophilic aromatic substitution (SNAr) on a halogenated intermediate (e.g., 4-chloro-5-methylthieno[2,3-d]pyrimidine):
$$
\text{4-Chloro Intermediate} + \text{Piperazine} \xrightarrow{\text{EtOH, reflux}} \text{this compound}
$$
Optimization Notes :
- Solvent : Ethanol or tetrahydrofuran (THF) improves solubility.
- Catalyst : TBAB (5 mol%) enhances reaction rate.
- Temperature : Reflux conditions (78–80°C) achieve completion in 6–12 hours.
Table 2: Piperazine Coupling Conditions
| Halogenated Intermediate | Solvent | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|---|
| 4-Chloro | EtOH | None | 12 | 65 |
| 4-Bromo | THF | TBAB | 6 | 82 |
Purification and Characterization
Crystallization
Crude product is purified via recrystallization from ethanol or ethyl acetate/hexane mixtures, yielding pale pink or white powders.
Spectroscopic Validation
- ¹H NMR (DMSO-d₆): Peaks at δ 7.41 (d, Ar-H), 3.50 (m, piperazine-H), and 2.30 (s, CH₃).
- FT-IR : Bands at 1692 cm⁻¹ (C=O), 1554 cm⁻¹ (C=N), and 534 cm⁻¹ (C-S).
Alternative Synthetic Routes
Metal-Mediated Cross-Coupling
Palladium-catalyzed Suzuki-Miyaura coupling could introduce pre-functionalized piperazine groups, though this remains underexplored for thieno[2,3-d]pyrimidines.
Solid-Phase Synthesis
Immobilizing the thieno[2,3-d]pyrimidine core on resin enables stepwise functionalization, reducing purification steps.
Industrial and Environmental Considerations
- Cost Efficiency : TBAB and ethanol offer low-cost, reusable systems.
- Waste Reduction : Ethanol’s low toxicity aligns with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-4-piperazinothieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols; reactions may be conducted in polar solvents under reflux conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
Dihydrofolate Reductase Inhibition
5-Methyl-4-piperazinothieno[2,3-d]pyrimidine has been studied for its inhibitory effects on dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of nucleotides and amino acids. Inhibitors of DHFR are valuable in treating infections caused by opportunistic pathogens such as Pneumocystis carinii and Toxoplasma gondii.
Case Study: Synthesis and Evaluation
A series of analogs, including this compound, were synthesized and evaluated for their potency against pcDHFR and tgDHFR. The study indicated that some analogs exhibited IC values significantly lower than those of standard treatments like trimethoprim, demonstrating enhanced selectivity and potency against these enzymes .
Selectivity Against Human DHFR
Research has shown that modifications to the 5-methyl group can affect the selectivity of these compounds for pathogen DHFR over human DHFR. For example, certain derivatives of this compound displayed selectivity ratios exceeding 100 against pcDHFR, indicating their potential as targeted therapies with reduced side effects compared to traditional antifolates .
Molecular Modeling Studies
Molecular modeling has been employed to understand the interactions between this compound and its target enzymes. These studies revealed that specific structural features contribute to binding affinity and selectivity, providing insights for further optimization of new analogs .
Potential Anticancer Activity
In addition to its antimicrobial properties, there is emerging interest in the anticancer potential of thieno[2,3-d]pyrimidine derivatives. The ability of these compounds to inhibit cell proliferation by targeting folate metabolism pathways suggests they may also be effective against certain cancer types .
Comparative Data Table
| Compound Name | IC (µM) | Selectivity Ratio (Pathogen vs Human) | Notes |
|---|---|---|---|
| This compound | 0.64 | >100 | Potent against Toxoplasma gondii |
| Trimethoprim | 1.0 | <10 | Standard treatment |
| Epiroprim | 0.5 | <20 | Similar structure; less selective |
Mechanism of Action
The mechanism of action of 5-Methyl-4-piperazinothieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogues of Thieno[2,3-d]pyrimidine with 4-Position Substitutions
The 4-position of thieno[2,3-d]pyrimidine is a critical site for modulating biological activity. Key analogs include:
Key Observations :
Comparison with Other Fused Pyrimidine Systems
Thieno[2,3-d]pyrimidine derivatives are structurally distinct from other fused pyrimidines, such as furo-, pyrrolo-, and pyrido-pyrimidines (Figures 12, 17, 8, and 4 in –4).



Key Observations :
- Thiophene vs. Furan/Pyrrole: The sulfur atom in thieno[2,3-d]pyrimidine contributes to greater aromaticity and electron-richness compared to furan or pyrrole analogs, influencing redox properties and binding to hydrophobic pockets .
- Pyrido-Pyrimidines : The pyridine fusion in pyrido[3,4-d]pyrimidines increases planarity, favoring interactions with enzymes like kinases .
Impact of Substituent Diversity on Pharmacological Profiles
Substituents at positions 4, 5, and 6 significantly alter activity:
- Position 4 (Piperazine Modifications): 3,4-Dichlorophenyl (): Enhances affinity for serotonin/dopamine receptors due to halogen interactions .
- Position 5 (Aryl Groups) :
Biological Activity
5-Methyl-4-piperazinothieno[2,3-d]pyrimidine is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Overview of Thieno[2,3-d]pyrimidine Derivatives
Thieno[2,3-d]pyrimidines, including this compound, have garnered attention due to their diverse biological activities. They are known to interact with various biological targets such as dihydrofolate reductase (DHFR) and different kinases, contributing to their antitumor and antimicrobial properties .
The primary mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit glycinamide ribonucleotide formyltransferase (GARFTase) and potentially AICA ribonucleotide formyltransferase (AICARFTase), which are critical enzymes in the purine biosynthesis pathway .
- Selective Targeting : It demonstrates selective toxicity towards cancer cells expressing folate receptors (FRs), while showing minimal activity against cells lacking these receptors . This selectivity is crucial for reducing side effects in therapeutic applications.
Structure-Activity Relationships (SAR)
Research indicates that modifications to the thieno[2,3-d]pyrimidine structure can significantly influence biological activity. For instance:
- Substituents on the Piperazine Ring : The introduction of various substituents on the piperazine ring has been explored to enhance cytotoxicity against specific cancer cell lines .
- Electron-Withdrawing Groups : Compounds with electron-withdrawing groups on the aromatic ring exhibited increased cytotoxicity against breast cancer cell lines (MDA-MB-231), with some derivatives showing IC50 values as low as 27.6 μM .
Case Studies and Research Findings
Case Study 1: Antitumor Activity
A series of thieno[2,3-d]pyrimidine derivatives were synthesized and evaluated for their antitumor activity against various cancer cell lines. Notably:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 1 | MDA-MB-231 | 27.6 |
| Compound 2 | A549 | 29.3 |
| Compound 3 | NCI-H1975 | >50 |
These findings highlight the potential of these compounds in targeted cancer therapy .
Case Study 2: Kinase Inhibition
In another study focusing on kinase inhibition, various thieno[2,3-d]pyrimidines were tested for their ability to inhibit EGFR tyrosine kinase activity. The results indicated that compounds with thienopyrimidine-like structures exhibited superior activity compared to those with pyridopyrimidine structures, demonstrating the importance of structural modification for enhancing biological efficacy .
Q & A
Q. What are the established synthetic routes for 5-methyl-4-piperazinothieno[2,3-d]pyrimidine, and how do reaction conditions influence yield?
The synthesis typically involves cyclization of precursor heterocycles. For example, thieno[2,3-d]pyrimidine derivatives can be synthesized via condensation of 2-amino-3-thiophenecarboxylates with formamide or urea under high-temperature conditions (200°C, 2 hours) . Piperazine incorporation may follow nucleophilic substitution or reductive amination steps. Optimization of reagents (e.g., phosphorus oxychloride for chlorination) and solvent systems (e.g., ethanol for reflux reactions) is critical, as shown in protocols achieving 75% yields using FeCl₃-SiO₂ catalysis .
Q. Which analytical techniques are most reliable for structural confirmation of this compound derivatives?
Multimodal characterization is essential:
- ¹H/¹³C-NMR : Assigns proton and carbon environments, e.g., distinguishing methyl groups (δ 2.1–2.5 ppm) and aromatic protons in the thienopyrimidine core (δ 7.5–8.5 ppm) .
- Mass Spectrometry : Confirms molecular ion peaks and fragmentation patterns (e.g., [M+H]⁺ for C₁₃H₁₅N₅S).
- IR Spectroscopy : Identifies functional groups like NH stretches (3200–3400 cm⁻¹) and C=N/C=S bonds .
Q. How do solvent systems and pH affect the stability of thieno[2,3-d]pyrimidine derivatives during synthesis?
- Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may promote side reactions at high temperatures.
- Buffered aqueous systems (pH 6.5 ammonium acetate buffer) stabilize acid-sensitive intermediates .
- Ethanol/water mixtures are preferred for cyclization reactions to balance reactivity and solubility .
Advanced Research Questions
Q. What mechanistic insights explain the role of FeCl₃-SiO₂ in catalyzing thieno[2,3-d]pyrimidine-piperazine coupling?
FeCl₃-SiO₂ acts as a Lewis acid catalyst, polarizing carbonyl groups in intermediates (e.g., 3-acetylcoumarin) to facilitate nucleophilic attack by amines. The silica support increases surface area, enhancing reagent interaction and reducing reaction time (6 hours vs. 12+ hours without catalyst) . Kinetic studies suggest a first-order dependence on catalyst loading (5–10 mol%).
Q. How can researchers resolve contradictions in reported biological activities of structurally similar thieno[2,3-d]pyrimidine derivatives?
Discrepancies often arise from:
- Assay variability : Differences in cell lines (e.g., MCF-7 vs. HeLa) or concentrations (IC₅₀ values ranging 1–50 µM) .
- Structural nuances : Substitution at the 4-piperazine position (e.g., ethyl vs. phenyl groups) alters lipophilicity and target binding .
- Data normalization : Use standardized controls (e.g., doxorubicin as a positive control in antitumor assays) to ensure comparability .
Q. What strategies optimize reaction yields in multistep syntheses of this compound hybrids?
Key factors include:
- Stepwise purification : Column chromatography after each step to isolate intermediates (e.g., 3-phenyl-1-(thienopyrimidin-4-yl)-1H-pyrazol-5-amine) .
- Temperature control : Maintaining reflux conditions (78–80°C) in ethanol to prevent byproduct formation.
- Catalyst recycling : FeCl₃-SiO₂ can be reused up to 3 times with <10% yield reduction .
Q. How should researchers address spectral data discrepancies when characterizing novel thieno[2,3-d]pyrimidine analogs?
- Cross-validate techniques : Compare NMR data with computational predictions (DFT calculations for chemical shifts).
- Decouple overlapping signals : Use 2D NMR (COSY, HSQC) to resolve complex aromatic regions .
- Re-crystallize samples : Impurities from synthetic byproducts (e.g., unreacted starting materials) often distort spectra .
Q. What structure-activity relationship (SAR) trends are observed in 4-piperazinyl-thieno[2,3-d]pyrimidine derivatives?
- Piperazine substitutions : Bulky groups (e.g., 4-chlorophenyl) enhance kinase inhibition by occupying hydrophobic pockets .
- Methyl positioning : The 5-methyl group in the thienopyrimidine core improves metabolic stability compared to 6-methyl analogs .
- Heterocycle fusion : Pyrazolo[3,4-b]pyridine hybrids (e.g., compound 10) show dual activity against cancer and inflammation pathways .
Methodological Considerations Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



